

physical and chemical properties of beta-Tyrosine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Amino-3-(4-hydroxyphenyl)propanoic acid
Cat. No.:	B1219115

[Get Quote](#)

An In-depth Technical Guide on the Core Physical and Chemical Properties of β -Tyrosine

Introduction

β -Tyrosine, also known as **3-amino-3-(4-hydroxyphenyl)propanoic acid**, is an isomer of the more common proteinogenic amino acid, α -tyrosine.^{[1][2]} Unlike α -tyrosine, where the amino group is attached to the alpha carbon (the carbon adjacent to the carboxyl group), in β -tyrosine, the amino group is attached to the beta carbon. This structural difference imparts distinct chemical and biological properties to β -tyrosine, making it a subject of interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the core physical and chemical properties of β -tyrosine, including experimental protocols and relevant biological pathways.

Physical and Chemical Properties

The physical and chemical properties of β -tyrosine are summarized below. It is important to note that data for β -tyrosine is less abundant than for its α -isomer. Where specific data for β -tyrosine is unavailable, data for L-tyrosine (the L-isomer of α -tyrosine) is provided for comparison, as they share the same molecular formula and weight.

Table 1: General and Physical Properties of Tyrosine

Property	Value	Source
IUPAC Name	3-Amino-3-(4-hydroxyphenyl)propanoic acid	[1]
Synonyms	beta-Tyrosine, β-チロシン	[1]
Molecular Formula	C ₉ H ₁₁ NO ₃	[3] [4] [5]
Molecular Weight	181.19 g/mol	[3] [5] [6]
Appearance	White crystalline powder	[7] [8]
Melting Point	343 °C (decomposes) (L-Tyrosine)	[6] [9]
Isoelectric Point (pI)	5.66 (L-Tyrosine)	[7]
Optical Rotation [α]D	-10.6° (c=4 in 1N HCl, 22°C) (L-Tyrosine)	[6]

Table 2: Solubility of L-Tyrosine

Solvent	Solubility	Temperature (°C)	Source
Water	0.453 g/L	25	[6]
Absolute Alcohol	Insoluble	-	[6]
Ether	Insoluble	-	[6]
Acetone	Insoluble	-	[6]
Alkaline Solutions	Soluble	-	[6]
Acetic Acid	Slightly Soluble	-	[6]
DMSO	Soluble	-	
Methanol	Soluble	-	[10]
Ethanol	Soluble	-	[10]
n-Propanol	Soluble	-	[10]

Note: The solubility of tyrosine is pH-dependent. In aqueous solutions, solubility increases at pH values below 2 and above 9.[11]

Table 3: Dissociation Constants (pKa) of L-Tyrosine

Group	pKa Value	Source
α-Carboxyl (pKa ₁)	2.20	
α-Ammonium (pKa ₂)	9.11	
Phenolic Hydroxyl (pKa ₃)	10.07	

Note: pKa values can be influenced by the local environment, such as in the active site of a protein.[12][13][14]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of β-tyrosine.

- NMR Spectroscopy:
 - ¹H NMR (in D₂O): The proton NMR spectrum of L-tyrosine shows characteristic signals for the aromatic protons (two doublets around 7.18 and 6.89 ppm), the α-proton (a doublet around 3.93 ppm), and the β-protons (two double doublets around 3.19 and 3.05 ppm).[15]
 - ¹³C NMR: The carbon NMR spectrum of L-tyrosine displays signals for the carboxyl carbon (~172.6 ppm), the aromatic carbons (between 110 and 140 ppm), the α-carbon (~55.4 ppm), and the β-carbon (~35.9 ppm).[16][17]
- Infrared (IR) Spectroscopy: The IR spectrum of L-tyrosine exhibits characteristic absorption bands corresponding to the O-H stretch of the hydroxyl and carboxyl groups, the N-H stretch of the amino group, and the C=O stretch of the carboxyl group.[16]
- UV-Vis Spectroscopy: Tyrosine has a maximum UV absorbance at a wavelength of 274 nm due to its phenolic ring.[7]

Experimental Protocols

Synthesis of (R)- β -Tyrosine

(R)- β -tyrosine can be biosynthesized from L-tyrosine using a tyrosine aminomutase.[\[18\]](#)

Methodology:

- Enzyme Expression and Purification: The gene encoding the tyrosine aminomutase (e.g., CmdF) is cloned into an expression vector and transformed into a suitable host, such as *E. coli*. The enzyme is then overexpressed and purified using standard chromatographic techniques (e.g., affinity chromatography).
- Enzymatic Reaction: The purified aminomutase is incubated with L-tyrosine in a suitable buffer at an optimal temperature and pH.
- Product Isolation and Purification: The reaction mixture is quenched, and the product, (R)- β -tyrosine, is separated from the unreacted substrate and enzyme using techniques like high-performance liquid chromatography (HPLC).
- Characterization: The identity and purity of the synthesized (R)- β -tyrosine are confirmed using analytical methods such as NMR and mass spectrometry.

Determination of pKa Values by NMR Spectroscopy

The pKa values of the ionizable groups in tyrosine can be determined by monitoring the chemical shifts of nearby nuclei as a function of pH.[\[12\]](#)[\[13\]](#)

Methodology:

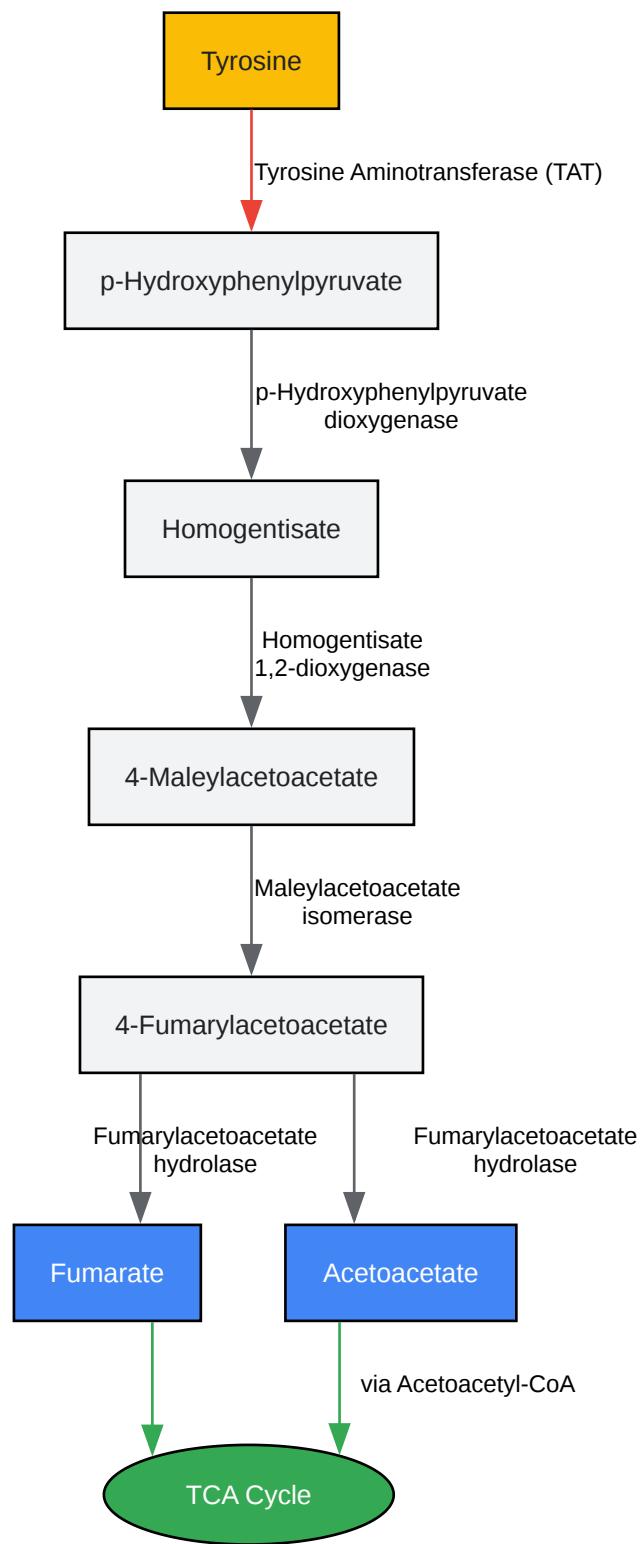
- Sample Preparation: A series of samples of the tyrosine-containing peptide or protein are prepared in buffers of varying pH.
- NMR Data Acquisition: 1D or 2D NMR spectra (e.g., ^1H - ^{13}C HSQC) are acquired for each sample.
- Data Analysis: The chemical shifts of the nuclei adjacent to the ionizable groups (e.g., the carbons of the phenolic ring for the hydroxyl pKa) are plotted against pH.

- pKa Determination: The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value.

Signaling and Metabolic Pathways

Biosynthesis of β -Tyrosine and its Incorporation into Chondramides

(R)- β -tyrosine is a non-proteinogenic amino acid that is a key component of the cytotoxic natural products, the chondramides.^[18] Its biosynthesis from L-tyrosine is catalyzed by a tyrosine aminomutase.



[Click to download full resolution via product page](#)

Caption: Biosynthesis of (R)- β -Tyrosine and its incorporation into chondramides.

Tyrosine Degradation Pathway

While this pathway primarily concerns α -tyrosine, it is a fundamental metabolic route. Tyrosine can be degraded to produce acetoacetate and fumarate, which can then enter the TCA cycle.^[19] The first and rate-limiting step is catalyzed by tyrosine aminotransferase (TAT).^[19]

[Click to download full resolution via product page](#)

Caption: Overview of the tyrosine degradation pathway.

Stability and Degradation

Tyrosine is a relatively stable amino acid. However, it can undergo degradation under certain conditions. The phenolic hydroxyl group is susceptible to chemical reactions.^[7] Photooxidation of tyrosine can occur in the presence of light and oxygen, leading to the formation of various hydroxylated byproducts and potentially protein aggregation through cross-linking.^[20] Tyrosine O-sulfation is a post-translational modification, and the resulting sulfate ester is labile in strongly acidic solutions but more stable under mildly acidic conditions.^[21]

Conclusion

β -Tyrosine presents a unique structural motif compared to its α -isomer, leading to distinct properties and biological roles. While much of the detailed physicochemical data available is for L-tyrosine, this guide provides a foundational understanding of β -tyrosine's characteristics. Further research into the specific properties of β -tyrosine and its derivatives will be crucial for leveraging its potential in the development of novel therapeutics and biochemical probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. β -Tyrosine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. scitoys.com [scitoys.com]
- 3. Tyrosine [webbook.nist.gov]
- 4. Tyrosine - Wikipedia [en.wikipedia.org]
- 5. Tyrosine (CAS 60-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aapep.bocsci.com [aapep.bocsci.com]
- 8. L-Tyrosine | 60-18-4 [chemicalbook.com]
- 9. Tyrosine [webbook.nist.gov]

- 10. refp.coohlife.org [refp.coohlife.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. case.edu [case.edu]
- 13. pKa measurements from nuclear magnetic resonance of tyrosine-150 in class C beta-lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect ¹³C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nmrsim.readthedocs.io [nmrsim.readthedocs.io]
- 16. researchgate.net [researchgate.net]
- 17. bmse000051 L-Tyrosine at BMRB [bmrbb.io]
- 18. Biosynthesis of (R)-beta-tyrosine and its incorporation into the highly cytotoxic chondramides produced by Chondromyces crocatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Downregulation of the tyrosine degradation pathway extends Drosophila lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 21. Stability of tyrosine sulfate in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of beta-Tyrosine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1219115#physical-and-chemical-properties-of-beta-tyrosine\]](https://www.benchchem.com/product/b1219115#physical-and-chemical-properties-of-beta-tyrosine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com